1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride
Description
Historical Context and Discovery
The development of this compound emerges from a broader historical context of piperidine derivative research that gained momentum in the early 21st century. The compound's discovery can be traced to systematic investigations into 4-aminopiperidine scaffolds, which were initially identified through automated high-throughput phenotypic screening programs designed to discover novel therapeutic compounds. These screening efforts, conducted using molecular libraries containing hundreds of thousands of compounds, revealed the potential of 4-aminopiperidine derivatives as modulators of various biological processes.
The specific compound this compound was cataloged with the Chemical Abstracts Service registry number 1185303-17-6 and assigned the molecular descriptor file code MFCD06247029, establishing its formal recognition within the chemical literature. The compound's development represents part of a broader medicinal chemistry campaign focused on exploring the structure-activity relationships of substituted piperidine derivatives, particularly those containing benzyl substituents with varying methoxy group positions.
Historical research efforts in this area were driven by the recognition that piperidine-containing compounds often exhibit significant biological activity, particularly in the context of neurotransmitter systems and receptor interactions. The strategic placement of methoxy groups at the 2 and 6 positions of the benzyl ring was informed by earlier structure-activity relationship studies that demonstrated the importance of electron-donating substituents in modulating biological activity. The dihydrochloride salt form was specifically developed to enhance the compound's solubility characteristics and stability profile, making it more suitable for research applications.
Significance in Chemical Research
The significance of this compound in chemical research stems from its unique structural properties and versatile applications across multiple scientific disciplines. The compound serves as a critical intermediate in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders. Its structural framework provides researchers with a valuable scaffold for exploring novel therapeutic approaches and understanding complex biological mechanisms.
One of the primary areas where this compound has demonstrated particular significance is in neuropharmacological research. The compound's structural similarity to various neurotransmitters suggests potential interactions with dopamine and serotonin pathways, making it an important tool for investigating neurotransmission mechanisms. Research has indicated that compounds with similar structural motifs may function as selective serotonin reuptake inhibitors, highlighting the potential therapeutic relevance of this chemical scaffold.
The compound has also gained recognition in the field of drug design and optimization. Researchers leverage its unique structural characteristics to design and develop new drug candidates with enhanced efficacy and specificity for particular biological targets. The presence of the 4-aminopiperidine core provides multiple sites for chemical modification, allowing for systematic exploration of structure-activity relationships and the development of more potent analogs.
In biochemical research applications, this compound has proven valuable for studying enzyme interactions and protein functions. These investigations provide critical insights that can lead to the development of novel therapeutic strategies and a better understanding of fundamental biological processes. The compound's ability to interact with specific receptors and enzymes makes it an excellent probe for mechanistic studies.
Overview of Piperidine Derivatives in Scientific Literature
The scientific literature reveals that piperidine derivatives represent one of the most extensively studied classes of heterocyclic compounds in medicinal chemistry. Recent advances in the synthesis and pharmacological evaluation of piperidine derivatives have demonstrated their broad therapeutic potential across numerous therapeutic areas. The piperidine ring system serves as a fundamental building block in countless pharmaceutical compounds, with modifications to the ring substituents allowing for fine-tuning of biological activity and pharmacological properties.
Contemporary research in piperidine chemistry has focused on developing novel synthetic methodologies for creating diverse piperidine derivatives. One notable advancement includes the development of green synthetic approaches utilizing water-mediated intramolecular cyclization reactions following bis-aza Michael addition processes. These methods have enabled researchers to obtain broad ranges of substituted piperidinols with improved yields, particularly when the synthetic precursors contain electron-withdrawing substituents.
The literature also highlights innovative synthetic strategies such as the use of calcium carbide as both an acetylene source and drying agent to promote cyclic ketimine formation from chlorinated ketones and amines. These approaches have led to the development of piperidine derivatives containing terminal alkyne functionalities, which can subsequently be utilized in various cross-coupling reactions to generate more complex molecular architectures.
Multi-component reaction strategies have emerged as particularly powerful tools for generating poly-substituted piperidine derivatives. Pseudo four-component synthesis approaches have been shown to produce single diastereomers with modest to high yields, utilizing Michael/Mannich cascade reactions and Knoevenagel/Michael/Mannich cascade sequences. These methodologies have proven useful for creating broad varieties of piperidine scaffolds with enhanced structural diversity.
The therapeutic applications of piperidine derivatives extend far beyond neurological applications. Research has demonstrated their utility in developing compounds targeting muscarinic receptors, with some derivatives showing potent inhibitory activity against M₂ receptor subtypes while maintaining selectivity relative to M₃ receptor subtypes. Additionally, piperidine-based compounds have shown promise as calcium channel blockers, with some derivatives demonstrating high affinity for functionally blocking N-type calcium channels.
The continued evolution of piperidine derivative research reflects the ongoing recognition of these compounds' importance in drug discovery and development. Current investigations continue to explore novel synthetic routes, mechanism of action studies, and therapeutic applications, ensuring that piperidine derivatives like this compound remain at the forefront of chemical and pharmaceutical research endeavors.
Properties
IUPAC Name |
1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16;;/h3-5,11H,6-10,15H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOFKROKSVBJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849925-08-2 | |
| Record name | 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Methylation and Hydrogenation Steps
Step 1: Formation of 4-(dimethoxymethyl)pyridine
4-Pyridinecarboxaldehyde is reacted with a methylating agent such as dimethyl sulfate or trimethyl orthoformate in the presence of a protonic or solid acid catalyst (e.g., toluenesulfonic acid, acid clay, or phosphotungstic acid). The reaction typically occurs at 20–80 °C over 4 to 12 hours, yielding 4-(dimethoxymethyl)pyridine with high conversion (>99.5%) and purity (>99%).
Step 2: Catalytic Hydrogenation to 4-(dimethoxymethyl)piperidine
The 4-(dimethoxymethyl)pyridine is dissolved in an organic solvent such as methyl acetate or methanol. A noble metal catalyst supported on silica or titanium oxide (e.g., Ru/SiO2 or Ru/TiO2 with 10–15% ruthenium loading) is added. The reaction mixture is purged with nitrogen and then hydrogenated under 2–4 MPa pressure at 40–100 °C for 2–12 hours. After cooling and filtration, the product is purified by reduced pressure distillation to yield 4-(dimethoxymethyl)piperidine with yields around 96–97% and purity above 99%.
Table 1: Representative Conditions for Preparation of 4-(Dimethoxymethyl)piperidine
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Starting Material | 4-Pyridinecarboxaldehyde | 4-Pyridinecarboxaldehyde |
| Methylating Agent | Dimethyl sulfate (molar ratio 1:3.5) | Trimethyl orthoformate (molar ratio 1:2) |
| Catalyst (Step 1) | Acid clay or toluenesulfonic acid | Toluene sulfonic acid |
| Reaction Temp. (Step 1) | 30 °C | 30 °C |
| Reaction Time (Step 1) | 12 hours | 12 hours |
| Solvent (Step 2) | Methyl acetate | Methanol |
| Catalyst (Step 2) | Ru/SiO2 (10% Ru) | Ru/TiO2 (15% Ru) |
| Hydrogen Pressure | 3 MPa | 2 MPa |
| Temperature (Step 2) | 90 °C | 50 °C |
| Reaction Time (Step 2) | 5 hours | 7 hours |
| Yield (%) | 97.1 | ~96 |
| Purity (by GC) | 99.7% | >99% |
Data adapted from patent CN112661694B
Introduction of the 2,6-Dimethoxybenzyl Group
The key step to obtain 1-(2,6-Dimethoxybenzyl)piperidin-4-amine involves the selective substitution of the piperidin-4-amine nitrogen with a 2,6-dimethoxybenzyl moiety.
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The piperidin-4-amine intermediate can be reacted with 2,6-dimethoxybenzaldehyde under reductive amination conditions. This typically involves mixing the amine and aldehyde in a suitable solvent (e.g., methanol or ethanol) with a reducing agent such as sodium triacetoxyborohydride or hydrogen in the presence of a catalyst. The reaction proceeds under mild conditions (room temperature to 50 °C) to selectively form the N-benzylated product.
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Direct alkylation of the piperidin-4-amine with 2,6-dimethoxybenzyl chloride or bromide under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or acetonitrile can also be employed to form the N-substituted amine.
Conversion to Dihydrochloride Salt
After obtaining the free base 1-(2,6-Dimethoxybenzyl)piperidin-4-amine, the dihydrochloride salt is prepared by treatment with hydrochloric acid.
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The free base is dissolved in an organic solvent such as ethyl acetate or ethanol, and anhydrous HCl gas or concentrated HCl solution is bubbled or added dropwise under stirring at low temperature (0–5 °C). The resulting dihydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization.
This salt formation enhances the compound’s stability, solubility, and handling properties for further pharmaceutical applications.
Summary Table of Preparation Steps for this compound
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield/Purity |
|---|---|---|---|---|
| 1. Formation of 4-(dimethoxymethyl)pyridine | Methylation | 4-Pyridinecarboxaldehyde + methylating agent; acid catalyst | 20–80 °C, 4–12 h | >99.5% conversion |
| 2. Hydrogenation to 4-(dimethoxymethyl)piperidine | Catalytic hydrogenation | Ru/SiO2 or Ru/TiO2 catalyst; H2 gas | 40–100 °C, 2–12 h, 2–4 MPa H2 | 96–97% yield, >99% purity |
| 3. N-Benzylation with 2,6-dimethoxybenzaldehyde | Reductive amination or alkylation | 2,6-Dimethoxybenzaldehyde or benzyl halide; reducing agent or base | Room temp to 50 °C, several hours | High yield, selective |
| 4. Salt formation | Acid-base reaction | HCl (gas or solution) | 0–5 °C, stirring | Quantitative salt formation |
Research Findings and Considerations
The use of solid acid catalysts and noble metal catalysts such as ruthenium significantly improves reaction efficiency, selectivity, and catalyst recyclability in the hydrogenation step.
Mild reaction conditions and careful control of molar ratios (e.g., 1:2–4 for pyridine aldehyde to methylating agent) optimize yields and purity, reducing by-products and downstream purification requirements.
The reductive amination route for introducing the 2,6-dimethoxybenzyl group is preferred for its selectivity and mildness, minimizing over-alkylation or side reactions.
The dihydrochloride salt form is favored for pharmaceutical intermediates due to enhanced stability and ease of isolation.
Chemical Reactions Analysis
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
- **Oxidation
Biological Activity
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 323.26 g/mol. It features a piperidine ring substituted with a 2,6-dimethoxybenzyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₂·2HCl |
| Molecular Weight | 323.26 g/mol |
| Storage Temperature | Room temperature |
| CAS Number | 1185303-17-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of neurological and inflammatory conditions. It has been identified as a potential inhibitor of specific kinases involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Protein Kinases: The compound exhibits significant inhibitory activity against protein kinases such as Akt, which plays a critical role in regulating cell proliferation and survival.
- Modulation of Neurotransmitter Systems: Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic effects in mood disorders.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antitumor Activity: Inhibition of Akt signaling pathways can lead to apoptosis in cancer cells and reduced tumor growth.
- Neuroprotective Effects: The compound may protect neuronal cells from apoptosis induced by oxidative stress.
- Anti-inflammatory Properties: It has shown potential in reducing inflammation markers in various experimental models.
Case Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The IC50 values for different cell lines were documented as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.3 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 20.5 |
Case Study 2: Neuroprotective Effects
In an animal model of neurodegeneration, administration of the compound demonstrated a marked decrease in neuronal loss and improved behavioral outcomes compared to control groups.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHClN
- Molecular Weight : 323.26 g/mol
- CAS Number : 1185303-17-6
The compound's structure influences its chemical behavior and biological activity. The presence of methoxy groups at the 2 and 6 positions of the benzyl ring enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.
Pharmacological Studies
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is primarily used in pharmacological research due to its ability to interact with various biological targets. Its mechanism of action typically involves modulation of receptor activity or enzyme function.
Case Studies
- Neuropharmacology : Research indicates that this compound may exhibit potential as a neuroprotective agent by influencing neurotransmitter systems. Studies have shown its ability to modulate dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function.
- Antidepressant Activity : Preliminary studies suggest that compounds similar to this compound may possess antidepressant properties, warranting further investigation into their efficacy and mechanism.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, contributing to the development of more complex molecules.
Synthetic Pathways
The synthesis often involves:
- N-Alkylation Reactions : These reactions can be used to modify the amine group, producing derivatives with enhanced biological activity.
- Protecting Group Strategies : Protecting groups can be employed during synthesis to selectively modify different parts of the molecule before deprotection, enhancing yields and selectivity in subsequent reactions.
Material Science
Research has also explored the use of this compound in material science applications, particularly in developing advanced materials with specific electronic or optical properties due to its unique molecular structure.
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmacology | Interaction with neurotransmitter systems; potential antidepressant effects |
| Organic Synthesis | Building block for complex molecules; various chemical transformations |
| Material Science | Potential use in developing advanced materials with specific properties |
Comparison with Similar Compounds
Substituted Benzyl Derivatives
Heterocyclic and Bicyclic Derivatives
Key Findings and Implications
Substituent Electronic Effects :
Purity and Applications :
Hazard Profiles :
- Heterocyclic analogs (e.g., pyrimidin-2-yl) exhibit acute toxicity and require stringent safety protocols, unlike the safer dihydroindenyl derivative .
Q & A
Basic Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the aromatic methoxy groups and piperidine backbone, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives. For hygroscopic or salt forms (e.g., dihydrochloride), elemental analysis (EA) ensures stoichiometric consistency of counterions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize fume hood use for synthesis steps to avoid inhalation of fine particles. Wear nitrile gloves and lab coats to prevent skin contact, as structural analogs (e.g., nitrobenzyl derivatives) may cause irritation . In case of accidental exposure, follow immediate rinsing protocols for eyes (15-minute flush with water) and skin (soap wash for 10 minutes). Store the compound in airtight containers under inert gas (e.g., N₂) to prevent degradation .
Q. What synthetic routes are commonly employed for piperidin-4-amine derivatives, and how are they adapted for this compound?
- Methodological Answer : Nucleophilic substitution of 2,6-dimethoxybenzyl chloride with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) is a standard approach. Post-synthesis, dihydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol. Monitor reaction progress with thin-layer chromatography (TLC) using ninhydrin staining for free amine detection .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates for substituent modifications. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize synthetic routes for derivatives (e.g., sulfonyl or nitrobenzyl analogs). This reduces trial-and-error cycles by 30–50% .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) during derivative synthesis?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping piperidine protons), use 2D techniques like COSY or HSQC to assign coupling. If MS data conflicts with expected molecular weights, cross-check ionization methods (ESI vs. EI) and consider salt adducts. Computational NMR prediction tools (e.g., ACD/Labs) can validate assignments by comparing experimental and simulated spectra .
Q. How can factorial design optimize reaction conditions for introducing the 2,6-dimethoxybenzyl group to the piperidine ring?
- Methodological Answer : Apply a 2³ factorial design to test variables:
Q. What strategies address discrepancies between theoretical and experimental yields in large-scale synthesis?
- Methodological Answer : Use process analytical technology (PAT) like in-situ IR spectroscopy to monitor intermediate formation. If yields drop >10% during scale-up, re-evaluate mixing efficiency (e.g., Reynolds number adjustments) or heat transfer limitations. Computational fluid dynamics (CFD) models can simulate reactor conditions to identify bottlenecks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
